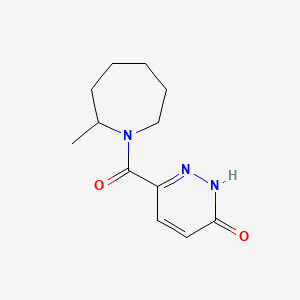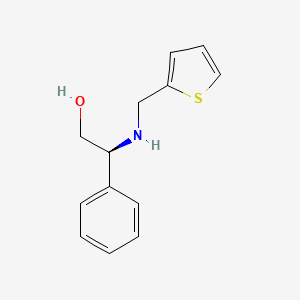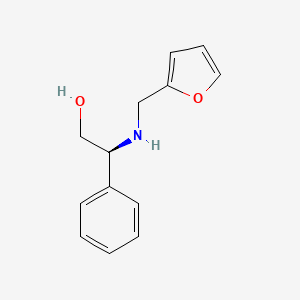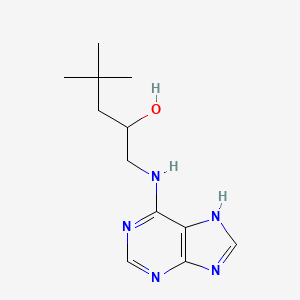![molecular formula C13H18FNS B6628997 N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)
N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine, also known as FMTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine is still under investigation, but it is believed to involve the modulation of various signaling pathways in cells. In particular, N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine has been shown to interact with certain proteins, such as G protein-coupled receptors and ion channels, leading to changes in intracellular signaling and gene expression.
Biochemical and Physiological Effects:
N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine has been reported to exhibit various biochemical and physiological effects, depending on the specific application. For example, in medicinal chemistry, N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to a decrease in inflammation and pain. In neuroscience, N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine has been reported to increase the release of dopamine and serotonin, leading to an improvement in mood and behavior. In cancer research, N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine has been shown to induce apoptosis and inhibit cell proliferation, leading to a decrease in tumor growth.
実験室実験の利点と制限
N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine has several advantages for lab experiments, including its high potency and selectivity, as well as its relatively low toxicity. However, N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine also has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for the study of N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other scientific fields. In medicinal chemistry, N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine could be further developed as a new drug candidate for the treatment of pain and inflammation. In neuroscience, N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine could be studied as a potential treatment for mood disorders and other neurological conditions. In cancer research, N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine could be further investigated as an anticancer agent, particularly in combination with other chemotherapeutic agents.
合成法
N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine can be synthesized through a multistep process, including the reaction of 2-fluoro-5-methylbenzyl chloride with thian-4-amine in the presence of a base, followed by purification and isolation of the product. The yield of N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine has been studied for its potential use in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine has been reported to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In neuroscience, N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, suggesting its potential use in the treatment of neurological disorders, such as depression and anxiety. In cancer research, N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine has been reported to inhibit the growth of certain cancer cells, indicating its potential use as an anticancer agent.
特性
IUPAC Name |
N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNS/c1-10-2-3-13(14)11(8-10)9-15-12-4-6-16-7-5-12/h2-3,8,12,15H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVFNLWZISJZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CNC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(Thiophen-2-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628917.png)


![2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6628931.png)


![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)
![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)



![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)
